sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate
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Overview
Description
Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Scientific Research Applications
Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research has explored its use as an anti-inflammatory and antimicrobial agent.
Industry: It can be used in the
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2,5-dichlorophenylacetic acid with thioamides under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Properties
IUPAC Name |
sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S.Na/c12-6-1-2-8(13)7(3-6)9-5-17-10(14-9)4-11(15)16;/h1-3,5H,4H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBWUBYGXKZMI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)CC(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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